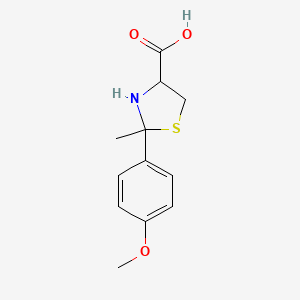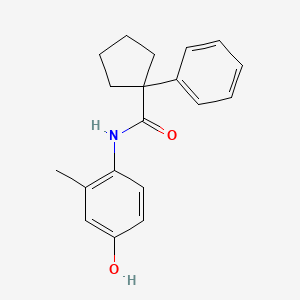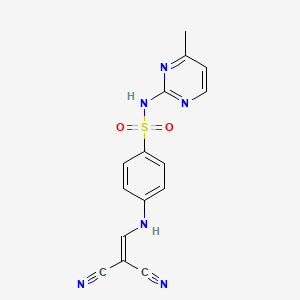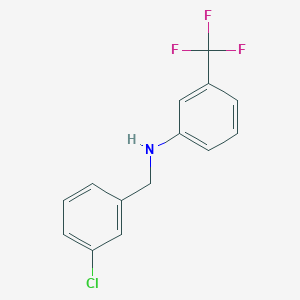
Methyl 4-(tosyloxy)cyclohexanecarboxylate
Overview
Description
Methyl 4-(tosyloxy)cyclohexanecarboxylate: is an organic compound with the molecular formula C15H20O5S . It is a derivative of cyclohexanecarboxylate, where a methyl ester group is attached to the carboxylate and a tosyloxy group is attached to the cyclohexane ring. This compound is often used in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(tosyloxy)cyclohexanecarboxylate can be synthesized through the esterification of 4-(tosyloxy)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The tosyloxy group in methyl 4-(tosyloxy)cyclohexanecarboxylate can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The cyclohexane ring can undergo oxidation to form cyclohexanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed:
- Substituted cyclohexanecarboxylates
- Cyclohexanol derivatives
- Cyclohexanone derivatives
Scientific Research Applications
Chemistry: Methyl 4-(tosyloxy)cyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .
Industry: In the chemical industry, this compound is used in the production of polymers and specialty chemicals. Its functional groups allow for modifications that enhance the properties of the final products .
Mechanism of Action
The mechanism of action of methyl 4-(tosyloxy)cyclohexanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols . These reactions are mediated by various enzymes and chemical reagents, depending on the specific application.
Comparison with Similar Compounds
Methyl cyclohexanecarboxylate: Lacks the tosyloxy group, making it less reactive in substitution reactions.
Cyclohexanecarboxylic acid: The carboxylic acid form, which can be esterified to form methyl 4-(tosyloxy)cyclohexanecarboxylate.
4-(Tosyloxy)cyclohexanecarboxylic acid: The acid precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both the ester and tosyloxy functional groups. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)sulfonyloxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-11-3-9-14(10-4-11)21(17,18)20-13-7-5-12(6-8-13)15(16)19-2/h3-4,9-10,12-13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRURBGOWLIFKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B3074872.png)
![Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B3074876.png)







![4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B3074954.png)
![(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3074959.png)
